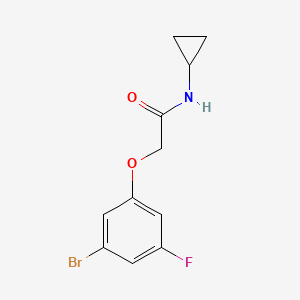

2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide

Beschreibung

2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide is a halogenated acetamide derivative featuring a bromo-fluorophenoxy group attached to an N-cyclopropylacetamide backbone. Its synthesis involves the nucleophilic substitution of 2-chloro-N-cyclopropylacetamide with 3-bromo-5-fluorophenol in acetone under basic conditions (K₂CO₃, 60°C, 16 hours), yielding a 71% product with a molecular ion peak at m/e 288 (M+H)+ . The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of boronic ester functionalities for further derivatization .

Eigenschaften

Molekularformel |

C11H11BrFNO2 |

|---|---|

Molekulargewicht |

288.11 g/mol |

IUPAC-Name |

2-(3-bromo-5-fluorophenoxy)-N-cyclopropylacetamide |

InChI |

InChI=1S/C11H11BrFNO2/c12-7-3-8(13)5-10(4-7)16-6-11(15)14-9-1-2-9/h3-5,9H,1-2,6H2,(H,14,15) |

InChI-Schlüssel |

BYMWBBYTJOAFJH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NC(=O)COC2=CC(=CC(=C2)Br)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3-Brom-5-fluorphenoxy)-N-Cyclopropylacetamid umfasst typischerweise folgende Schritte:

-

Bildung des Phenoxy-Zwischenprodukts: : Das Ausgangsmaterial, 3-Brom-5-Fluorphenol, wird mit einem geeigneten Reagenz umgesetzt, um das Phenoxy-Zwischenprodukt zu bilden. Dieser Schritt beinhaltet oft die Verwendung einer Base wie Kaliumcarbonat in einem Lösungsmittel wie Dimethylformamid (DMF).

-

Acylierungsreaktion: : Das Phenoxy-Zwischenprodukt wird dann einer Acylierungsreaktion mit Cyclopropylacetylchlorid in Gegenwart einer Base wie Triethylamin unterzogen. Diese Reaktion führt zur Bildung von 2-(3-Brom-5-fluorphenoxy)-N-Cyclopropylacetamid.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die Großproduktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3-Brom-5-fluorphenoxy)-N-Cyclopropylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:

-

Substitutionsreaktionen: : Die Brom- und Fluor-Substituenten am Phenoxyring können an nucleophilen Substitutionsreaktionen teilnehmen. Übliche Reagenzien für diese Reaktionen sind Natriummethoxid und Kalium-tert-butoxid.

-

Oxidations- und Reduktionsreaktionen: : Die Verbindung kann unter geeigneten Bedingungen Oxidations- und Reduktionsreaktionen eingehen. Beispielsweise kann die Oxidation mit Reagenzien wie Kaliumpermanganat durchgeführt werden, während die Reduktion mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden kann.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise können nucleophile Substitutionsreaktionen Derivate mit verschiedenen Substituenten am Phenoxyring ergeben, während Oxidations- und Reduktionsreaktionen zu Veränderungen des Oxidationszustands der Verbindung führen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(3-Brom-5-fluorphenoxy)-N-Cyclopropylacetamid beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu Veränderungen in zellulären Prozessen führt. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Entzündungen beteiligt sind, wodurch Entzündungsreaktionen verringert werden.

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Related Acetamides

Key Observations :

- Halogenation Patterns: The target compound’s 3-bromo-5-fluoro substitution enhances electrophilic reactivity compared to the mono-bromo analog (Example 31), making it more suitable for cross-coupling reactions .

- Heterocyclic Variations: Replacement of the phenoxy group with a pyridine ring (as in ) introduces steric and electronic differences, exemplified by the pyridine derivative’s lower molar mass (278.66 vs. 288 g/mol).

- Complexity in Derivatives : Compounds like 13ai and 4v incorporate extended heterocyclic systems (pyrimidine-morpholine, indole), which influence solubility and biological activity but complicate synthesis.

Key Insights :

- Efficiency : The target compound’s synthesis achieves a higher yield (71%) compared to multi-step routes for analogs like 4v , which require additional functionalization.

- Catalytic Diversity : Palladium-catalyzed cross-couplings (e.g., Suzuki reactions in ) are critical for introducing diversity, whereas simpler substitutions (as in ) prioritize scalability.

Biologische Aktivität

2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a bromine atom and a fluorine atom on the phenoxy group, which may influence its biological activity by enhancing binding affinity to target proteins.

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:

- Enzyme Inhibition : Many phenoxy-containing compounds act as inhibitors for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values are crucial for understanding its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Antiproliferative Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The following table summarizes the IC50 values obtained from various assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| MCF-7 (Breast Cancer) | 25 |

The data indicate that the compound possesses significant antiproliferative effects, particularly against HeLa cells, which could be attributed to its ability to induce apoptosis or cell cycle arrest.

Case Studies and Research Findings

Recent studies have investigated the pharmacological profile of this compound. For instance:

- Study on Antimicrobial Resistance : A collaborative study highlighted the potential of this compound in combating drug-resistant strains of bacteria. The research utilized high-throughput screening methods to assess its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing bacterial load in infected models.

- Cancer Research : Another significant study focused on the compound's effects on cancer cell lines. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction, which is known to trigger apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.